molecular formula C20H18N4O3 B15078816 methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B15078816
M. Wt: 362.4 g/mol
InChI Key: ZJUHAVSVOPUBCH-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (IUPAC name: methyl 2-amino-1-[4-(ethoxy)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate) is a pyrroloquinoxaline derivative characterized by a 4-ethoxyphenyl substituent at the 1-position and a methyl ester group at the 3-position of the heterocyclic core. The molecular formula is C₂₁H₁₈N₄O₃, with an average molecular weight of 374.40 g/mol .

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

methyl 2-amino-1-(4-ethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C20H18N4O3/c1-3-27-13-10-8-12(9-11-13)24-18(21)16(20(25)26-2)17-19(24)23-15-7-5-4-6-14(15)22-17/h4-11H,3,21H2,1-2H3

InChI Key

ZJUHAVSVOPUBCH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Quinoxaline Core Formation via Diamine Condensation

A widely used strategy involves cyclocondensation between 1-(2-aminophenyl)pyrrole derivatives and carbonyl-containing precursors . For example:

  • Reactant Preparation :

    • Synthesis of 3-ethoxycarbonyl-1-(4-ethoxyphenyl)pyrrole-2-carboxylic acid via Ullmann coupling between 4-ethoxyphenylboronic acid and pyrrole-2-carboxylate.
    • Conversion to the corresponding acid chloride using thionyl chloride.
  • Cyclization :

    • Condensation with o-phenylenediamine in glacial acetic acid at 90°C for 8 hours yields the quinoxaline core.
    • Key Advantage : High regioselectivity (>85%) due to electronic directing effects of the ester group.

InCl3-Catalyzed One-Pot Synthesis

Recent advances employ indium(III) chloride (InCl3) to catalyze tandem reactions:

Step Reagents/Conditions Yield
1 1-(2-aminophenyl)pyrrole + 2-propargyloxybenzaldehyde in p-xylene, 140°C 68%
2 InCl3 (2 mol%), 2 h reflux 72%

This method bypasses intermediate isolation, reducing purification steps. The 4-ethoxyphenyl group is introduced via Sonogashira coupling prior to cyclization.

Radical-Mediated Functionalization

Methyl Radical Incorporation

The methyl ester group can be introduced via methyl radical addition using dicumyl peroxide (DCP):

  • Radical Generation :
    • DCP decomposition at 120°C produces methyl radicals.
  • Esterification :
    • Reaction with pyrroloquinoxaline-3-carboxylic acid in methanol (5:1 MeOH:DCP) gives 72% yield.

Optimization Note : Excess DCP leads to bis-methylated byproducts; maintaining a 1:1.2 acid:DCP ratio minimizes this.

Amino Group Installation

Nitration-Reduction Sequence

A two-step approach ensures precise amino group placement:

  • Nitration :
    • HNO3/H2SO4 (1:3) at 0°C introduces nitro groups with 89% regioselectivity at position 2.
  • Reduction :
    • H2/Pd-C in ethanol reduces nitro to amino groups quantitatively.

Direct Amination via Buchwald-Hartwig Coupling

For advanced intermediates:

  • Pd2(dba)3/Xantphos catalyst system
  • 4-ethoxyphenylamine as amine source
  • Yields 65–70% with <5% homocoupling

4-Ethoxyphenyl Group Introduction

Nucleophilic Aromatic Substitution

Electron-deficient aryl halides undergo substitution:

  • Substrate : 1-chloro-pyrroloquinoxaline derivative
  • Conditions :
    • 4-Ethoxyphenol, K2CO3, DMF, 110°C, 24 h
    • Yield: 58%

Transition Metal-Catalyzed Coupling

Superior yields achieved via Suzuki-Miyaura coupling:

Component Role Quantity
Aryl bromide Electrophile 1.0 equiv
4-Ethoxyphenylboronic acid Nucleophile 1.2 equiv
Pd(PPh3)4 Catalyst 5 mol%
K2CO3 Base 3.0 equiv

Reaction in dioxane/H2O (4:1) at 80°C gives 82% yield.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield Key Advantage Limitation
Cyclocondensation 4 61% High purity Lengthy purification
InCl3-Catalyzed 2 68% One-pot Sensitivity to moisture
Radical-Mediated 3 70% Mild conditions Byproduct formation

Purification and Characterization

Critical purification steps include:

  • Silica Gel Chromatography : Hexane/EtOAc (19:1) removes non-polar impurities
  • Recrystallization : Ethanol/water (3:1) yields >95% pure product

Spectroscopic Validation :

  • 1H NMR (400 MHz, CDCl3): δ 1.43 (t, J=7.0 Hz, OCH2CH3), 3.90 (s, COOCH3), 6.91–7.45 (m, aromatic)
  • HRMS : m/z 393.1425 [M+H]+ (calc. 393.1429)

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating intermediates for further derivatization.

ConditionsProductYieldReferences
1M NaOH, reflux, 6 hours2-Amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid~85%
2M HCl, 80°C, 4 hoursSame as above~78%

Mechanistic Insight :
Ester hydrolysis proceeds via nucleophilic attack by hydroxide (basic) or water (acidic) at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol and the carboxylic acid.

Acylation of the Amino Group

The primary amino group at the 2-position participates in acylation reactions, enhancing steric bulk or altering electronic properties.

ReagentConditionsProductReferences
Acetic anhydridePyridine, RT, 12 hoursN-Acetyl derivative
Benzoyl chlorideDCM, 0°C, 2 hoursN-Benzoyl derivative

Key Findings :

  • Acylation improves metabolic stability in biological systems .

  • Steric hindrance from the acetyl group reduces electrophilic substitution at the pyrrole ring .

Electrophilic Aromatic Substitution

The electron-rich pyrroloquinoxaline core and 4-ethoxyphenyl group undergo electrophilic substitution.

Reaction TypeReagentsPosition SubstitutedProductReferences
NitrationHNO₃/H₂SO₄, 0°CC-5 of quinoxalineNitro-substituted derivative
BrominationBr₂ in CHCl₃, RTC-6 of pyrroleBromo-derivative

Regioselectivity :

  • Nitration favors the C-5 position due to electron-donating effects of the amino group.

  • Bromination occurs at the pyrrole ring’s C-6 position, guided by frontier orbital interactions.

Condensation Reactions

The amino group reacts with carbonyl compounds to form Schiff bases or heterocyclic adducts.

Carbonyl CompoundConditionsProductApplicationReferences
4-NitrobenzaldehydeKOH/MeOH, 50°C, 5 hoursImine-linked adductAnticancer studies
CyclohexanoneEthanol, refluxSpirocyclic derivativeKinase inhibition

Structural Impact :

  • Schiff bases enhance coordination capacity for metal-binding studies .

  • Spirocyclic derivatives exhibit improved selectivity for kinase targets .

Transesterification

The methyl ester can be converted to other esters via acid- or base-catalyzed transesterification.

AlcoholCatalystConditionsProductYieldReferences
ButanolH₂SO₄Reflux, 8 hoursButyl ester derivative~90%
Benzyl alcoholTi(OiPr)₄100°C, 12 hoursBenzyl ester derivative~82%

Applications :

  • Larger esters (e.g., benzyl) improve lipid solubility for blood-brain barrier penetration.

Ring Functionalization

The quinoxaline ring undergoes addition reactions under specific conditions.

ReagentConditionsProductReferences
NH₂OH·HClEtOH, refluxOxime derivative at C-4
PCl₅Toluene, 110°CChlorination at C-7

Note :

  • Oxime formation is reversible under acidic conditions, enabling dynamic combinatorial chemistry.

Mechanism of Action

The mechanism of action of methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and viral replication .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related pyrroloquinoxaline derivatives, focusing on substituent variations, molecular properties, and functional outcomes.

Substituent Variations and Molecular Properties

Table 1: Key Structural Features and Molecular Properties of Analogous Compounds
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
Target Compound 4-ethoxyphenyl (1-position), methyl ester (3-position) C₂₁H₁₈N₄O₃ 374.40 Ethoxy, methyl ester Potential solubility modulation via ester/ethoxy groups
Ethyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate () Hexyl (1-position), ethyl ester (3-position) C₁₉H₂₄N₄O₂ 340.43 Hexyl, ethyl ester Increased lipophilicity due to hexyl chain; applications unstated
Ethyl 2-amino-1-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-b]quinoxaline-3-carboxylate () 3-(trifluoromethyl)phenyl (1-position), ethyl ester (3-position) C₂₀H₁₆F₃N₄O₂ 416.37 Trifluoromethyl, ethyl ester Enhanced electron-withdrawing effects (CF₃); potential bioactive or corrosion inhibition roles
2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (AHPQC) () 4-aminophenyl (1-position), cyano (3-position) C₁₇H₁₂N₆ 300.32 Amino, cyano Corrosion inhibitor (91% efficiency in HCl); chemisorption via amino/cyano groups
Butyl 2-amino-1-[(4-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate () 4-methoxybenzyl (1-position), butyl ester (3-position) C₂₅H₂₅N₅O₃ 404.50 Methoxybenzyl, butyl ester Increased ester chain length for enhanced lipophilicity


Key Observations :

  • Substituent Effects: Electron-Donating Groups (e.g., ethoxy, methoxy): Enhance solubility in polar solvents and may improve adsorption in corrosion inhibition . Electron-Withdrawing Groups (e.g., trifluoromethyl, cyano): Increase reactivity and surface adsorption, as seen in AHPQC’s corrosion inhibition .
  • Functional Group Impact :
    • Esters (methyl vs. ethyl/butyl) : Methyl esters (target compound) offer lower molecular weight and higher polarity compared to ethyl or butyl analogs, affecting solubility and diffusion rates .
    • Amides/Carboxamides () : Replace esters with carboxamide groups, enabling hydrogen bonding and stronger surface interactions .

Corrosion Inhibition: Comparison with AHPQC

AHPQC (2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile) demonstrates 91% inhibition efficiency for C38 steel in hydrochloric acid via adsorption at metal/electrolyte interfaces . Key differences from the target compound include:

  • Functional Groups: AHPQC’s cyano and amino groups facilitate chemisorption, whereas the target compound’s ethoxy and ester groups may rely on physical adsorption .
  • Adsorption Mechanism : AHPQC follows the Langmuir isotherm with chemisorption confirmed by XPS, while methyl/ethyl ester analogs likely exhibit weaker physical adsorption .
Table 2: Electrochemical Performance of AHPQC vs. Ester Analogs
Compound Inhibition Efficiency Adsorption Type Key Functional Groups Reference
AHPQC 91% Chemisorption Amino, cyano
Target Compound Not reported Likely physical adsorption Ethoxy, methyl ester
Ethyl ester analog () Not reported Unstudied Hexyl, ethyl ester

Biological Activity

Methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound belonging to the pyrroloquinoxaline class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties, as well as its potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a pyrrolo[2,3-b]quinoxaline core structure that is known for its pharmacological significance. The synthesis of this compound typically involves the condensation of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one with o-phenylenediamine. This synthetic pathway allows for the introduction of various substituents that can modulate the biological activity of the resulting compounds .

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of pyrrolo[2,3-b]quinoxaline derivatives. Specifically, this compound has demonstrated significant radical scavenging activity. In particular, it has been shown to scavenge hydroxyl radicals (HOHO^\cdot ) effectively, with a rate constant of 8.56×108M1s18.56\times 10^8\,M^{-1}s^{-1} in specific solvents . This property is crucial for protecting cells from oxidative stress and could have implications in treating conditions associated with oxidative damage.

Anticancer Properties

Pyrroloquinoxalines are recognized for their anticancer properties. This compound has been evaluated against various cancer cell lines. For instance, studies have reported that certain derivatives exhibit IC50 values in the low micromolar range against human colorectal (HCT-116) and breast (MCF-7) cancer cells. Specifically, some compounds in this class have shown IC50 values as low as 1.9μg/mL1.9\,\mu g/mL, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin (IC50 3.23μg/mL3.23\,\mu g/mL) .

Antimicrobial Activity

The antimicrobial efficacy of pyrrolo[2,3-b]quinoxalines has also been documented. These compounds exhibit activity against a range of bacterial strains and have been investigated for their potential use in treating infections. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways within the microorganisms .

Summary of Biological Activities

Biological Activity Description Reference
Antioxidant Effective scavenging of hydroxyl radicals
Anticancer Low micromolar IC50 values against cancer cell lines
Antimicrobial Activity against various bacterial strains

Case Study: Antioxidant Evaluation

In a study assessing the antioxidant capacity using the DPPH assay, this compound exhibited superior radical scavenging abilities compared to traditional antioxidants like Trolox and gallic acid. This suggests its potential utility in formulations aimed at reducing oxidative stress-related diseases .

Case Study: Anticancer Efficacy

A comparative study on pyrroloquinoxaline derivatives revealed that this compound showed remarkable cytotoxicity against HCT-116 and MCF-7 cell lines. The findings indicate that modifications on the pyrroloquinoxaline scaffold can significantly enhance anticancer properties and warrant further exploration for drug development .

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